Tendamistat

Enzyme inhibition kinetics Antidiabetic drug discovery α-Amylase inhibitor screening

Addressing the need for selective, high-affinity α-amylase inhibition: small-molecule inhibitors like acarbose lack species specificity (Ki ~0.8 µM). Tendamistat delivers: • Ki = 9 pM - sub-nanomolar, pseudo-irreversible binding • Exclusive mammalian specificity - no plant/microbial cross-reactivity • Structurally resolved 1:1 complex (0.93 Å) for co-crystallization Ideal for metaproteomics, inhibitor design, and phage display scaffold engineering. Recombinant, >95% purity.

Molecular Formula C79H114N22O26
Molecular Weight 1787.9 g/mol
Cat. No. B13751615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTendamistat
Molecular FormulaC79H114N22O26
Molecular Weight1787.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O
InChIInChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyQFVHHVFVZLFPHM-UCEBDAAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tendamistat (HOE-467): Proteinaceous α-Amylase Inhibitor


Tendamistat (HOE-467), a 74-amino-acid β-sheet protein (MW ~7,958 Da) secreted by Streptomyces tendae, is a tight-binding, pseudo-irreversible inhibitor of mammalian α-amylases characterized by a Ki of 9 × 10⁻¹² M for porcine pancreatic α-amylase (PPA) [1][2]. First isolated and biochemically characterized in the early 1980s, tendamistat represents the most extensively studied member of the Streptomyces proteinaceous α-amylase inhibitor family, with its three-dimensional structure solved both by X-ray crystallography at 0.93 Å resolution and by NMR spectroscopy [3][4]. Its clinical development as an antidiabetic agent was halted by allergenic potential, yet its exceptional affinity, well-defined binding epitope, and structural tractability have established tendamistat as a benchmark scaffold for rational inhibitor design, phage display engineering, and fundamental studies of protein–protein recognition [5].

Benchmark protein scaffold

Validated template for rational inhibitor design, phage display engineering, and protein–protein recognition studies.

Ultra-tight mammalian α-amylase capture

Pseudo-irreversible 1:1 complex formation reported; enables co-crystallization and pull-down workflows under denaturing conditions.

High-resolution structural data available

Crystal structure at 0.93 Å resolution; well-mapped 15‑residue binding epitope supports structural biology and modeling studies.

Why Tendamistat Cannot Be Replaced by Other Inhibitors


Although multiple α-amylase inhibitors exist across chemical classes—ranging from the clinically used carbohydrate-mimetic acarbose to fellow Streptomyces-derived proteinaceous inhibitors such as Parvulustat (Z-2685), Haim II, Paim I, and T-76—these compounds are not interchangeable with tendamistat [1][2]. Tendamistat occupies a unique position defined by a combination of sub-nanomolar binding affinity (Ki = 9 pM), exclusive specificity for mammalian α-amylases over plant and microbial orthologs, a structurally resolved 1:1 stoichiometric pseudo-irreversible binding mode, and a well-mapped 15-residue interaction epitope spanning ~30% of its solvent-accessible surface [3][4]. Small-molecule inhibitors such as acarbose lack this extensive protein–protein interaction interface and exhibit Ki values 4–5 orders of magnitude weaker, while other proteinaceous family members differ in potency, thermodynamic stability, and immunogenicity profiles. The quantitative evidence below documents exactly where and by how much tendamistat diverges from its closest comparators, enabling informed selection for applications demanding the highest-affinity mammalian α-amylase capture, structural biology of inhibitor–enzyme complexes, or rational design of minimized peptide analogs.

Small-molecule inhibitors (e.g., acarbose)

Lack the extended protein–protein binding interface; reversible active-site occupation does not replicate pseudo-irreversible complex stability.

Homologous proteinaceous inhibitors (e.g., Parvulustat)

Differ in affinity, thermodynamic stability, and immunogenicity profile; binding epitope variations may shift complex behavior.

Broad-spectrum α-amylase inhibitors

Universal inhibitors (e.g., acarbose) suppress microbial and plant amylases, confounding mixed-species or gut-microbiome assay readouts.

Quantitative Differentiation Evidence


Binding Affinity vs. Acarbose

Tendamistat exhibits a Ki of 9 × 10⁻¹² M (0.009 nM) for porcine pancreatic α-amylase (PPA), determined via tight-binding inhibition kinetics in the crystallographic complex study [1]. In contrast, the clinically used carbohydrate-mimetic inhibitor acarbose displays a Ki of 0.80 μM (8.0 × 10⁻⁷ M) against the same enzyme species, measured under mixed noncompetitive inhibition conditions [2]. This represents an approximately 89,000-fold difference in equilibrium dissociation constant, reflecting the fundamentally distinct binding mechanisms of an extended protein–protein interface versus a small-molecule active-site occupation.

Binding affinity vs. acarbose
Reported
Tendamistat Ki = 9 pM
Acarbose Ki = 800 nM
~89,000‑fold difference
Supports near-irreversible inhibition in enzyme mechanism studies; reported binding-affinity difference eliminates need for high inhibitor concentrations.
Cross-study comparison on porcine pancreatic α-amylase; different inhibition mechanisms.
Enzyme inhibition kinetics Antidiabetic drug discovery α-Amylase inhibitor screening

Affinity Advantage Over Parvulustat

Within the family of Streptomyces-derived proteinaceous α-amylase inhibitors, tendamistat (Ki = 9 × 10⁻¹² M) demonstrates a 3.1-fold higher binding affinity than its closest characterized homolog Parvulustat (Z-2685, Ki = 2.8 × 10⁻¹¹ M), as reported in a direct comparative biophysical study that measured both inhibitors against porcine pancreatic α-amylase [1]. This affinity difference is attributed to variations in the flexible C-terminal region, which in Parvulustat contributes to enhanced thermodynamic stability but modestly weaker enzyme binding [1]. Despite their shared WRY triad active-site motif, conserved disulfide topology, and overall β-barrel architecture, the quantitative potency gap is reproducible and significant for applications where maximal target engagement is the primary selection criterion.

Affinity vs. Parvulustat
Head-to-head
Tendamistat Ki = 9 pM
Parvulustat Ki = 28 pM
3.1‑fold higher affinity reported
May support assays requiring maximal target engagement; reported affinity difference attributed to C‑terminal region variations.
Direct comparative biophysical study; both recombinant proteins.
Proteinaceous inhibitor benchmarking Streptomyces natural products Tight-binding inhibitor kinetics

Mammalian-Specific α-Amylase Selectivity

Tendamistat exhibits absolute selectivity for mammalian α-amylases, with demonstrated potent inhibition of porcine pancreatic, human salivary, and human pancreatic isoforms, while showing no detectable inhibitory activity against α-amylases from plant, fungal, or bacterial sources [1][2]. In sharp contrast, acarbose is a broad-spectrum inhibitor, with measured Ki values of 270 μM for Aspergillus oryzae (fungal), 13 μM for Bacillus amyloliquefaciens (bacterial), 1.27 μM for human salivary, and 0.80 μM for porcine pancreatic α-amylases [3]. This selectivity differential arises from tendamistat's requirement for specific structural features in the mammalian α-amylase active-site architecture—particularly the glycine-rich loop characteristic of mammalian enzymes—that are absent in microbial orthologs [2].

Mammalian selectivity
Reported
Tendamistat: mammalian α‑amylases only
Acarbose: all tested species (Ki 270 μM–0.80 μM)
Absolute mammalian specificity reported; enables clean signal attribution in mixed-species or microbiome samples.
No inhibition of plant, bacterial, or fungal α‑amylases observed.
Enzyme selectivity profiling Mammalian vs. microbial α-amylase discrimination Inhibitor specificity

Pseudo-Irreversible Binding Mode

Tendamistat forms a tight, stoichiometric 1:1 complex with mammalian α-amylase that resists dissociation by sodium dodecyl sulfate (SDS) and molecular sieve chromatography, classifying it as a pseudo-irreversible inhibitor whose complex cannot be separated into individual components under denaturing conditions [1]. In contrast, acarbose and other carbohydrate-mimetic inhibitors act as reversible, competitive inhibitors that dynamically exchange with substrate at the active site [2]. The structural basis for this difference lies in tendamistat's multipoint protein–protein interaction: 15 amino acid residues distributed across four polypeptide segments engage the enzyme, with ~30% (approximately 1,800 Ų) of tendamistat's water-accessible surface buried upon complex formation [3]. The WRY triad (Trp18, Arg19, Tyr20) occupies the catalytic subsites while additional contacts extend far beyond the active-site groove into peripheral binding regions not engaged by small-molecule inhibitors [3][4].

Pseudo‑irreversible binding
Reported
SDS‑resistant 1:1 complex; 15 contact residues over 4 segments; ~30% accessible surface buried.
Supports co‑crystallization, pull‑down, and SPR workflows requiring stable, non‑dissociating complexes.
Qualitative difference from reversible carbohydrate‑mimetic inhibitors.
Enzyme-inhibitor complex stability Stoichiometric inhibition Irreversible inhibitor characterization

pH-Independent Inhibition Kinetics

Tendamistat's inhibition of mammalian α-amylase is characterized by pH-independent kinetics, with tight-binding activity maintained across the tested pH range without loss of potency [1]. This contrasts with acarbose, whose inhibitory potency is pH-dependent—acarbose is most potent in its protonated form and exhibits loss of inhibition above pH 6, with a 370- to 85-fold increase in Ki observed upon deprotonation in structurally related α-amylase systems [2]. While tendamistat's thermodynamic stability is pH-dependent (denaturation temperature varies from 68.9°C at pH 2.0 to 93.2°C at pH 5.0, decreasing to 77.8°C at pH 8.0) [3], its inhibitory function is decoupled from these conformational stability fluctuations under standard assay conditions, providing a robust operational window that carbohydrate-based inhibitors lack.

pH‑independent inhibition
Class-level
Tendamistat: tight‑binding activity retained across tested pH
Acarbose: up to 370‑fold Ki increase above pH 6
Reported pH‑independent kinetics supports consistent inhibition in gastrointestinal simulation and variable‑pH protocols.
Thermal stability varies with pH, but inhibition function decoupled.
pH-independent enzyme inhibition Inhibitor robustness Assay development tolerance

Optimal Research and Application Scenarios


Co-Crystallization of α-Amylase Complexes

Tendamistat forms an exceptionally stable, SDS-resistant 1:1 complex with porcine pancreatic α-amylase (Ki = 9 × 10⁻¹² M) [1], and the complex crystallizes in space group P6₅22 with diffraction to 2.5 Å resolution [2]. This stability—unmatched by acarbose (Ki = 8.0 × 10⁻⁷ M; reversible binding) and superior to Parvulustat (3.1-fold weaker Ki)—makes tendamistat the inhibitor of choice for co-crystallization trials requiring high occupancy, low B-factors, and resistance to complex dissociation during purification and crystallization screening. The extensively characterized binding interface (15 contact residues, ~30% buried surface area) provides an ideal model system for studying protein–protein recognition and induced-fit mechanisms in glycoside hydrolase inhibition [3].

Selective Mammalian α-Amylase Depletion

When experimental protocols demand selective ablation of mammalian α-amylase activity in samples also containing microbial, fungal, or plant amylases—such as gut microbiome metaproteomics, fecal fermentation assays, or soil/food enzyme profiling—tendamistat's absolute mammalian specificity [1] provides clean signal separation. Acarbose, by contrast, inhibits all four tested α-amylase species (bacterial, fungal, human salivary, porcine pancreatic with Ki spanning 270–0.80 μM) [2], making it unsuitable for species-selective inhibition. Tendamistat's pH-independent activity further ensures consistent inhibition across the variable pH environments encountered in gastrointestinal or environmental samples [3].

Rational Design of Peptide Inhibitors

Tendamistat serves as the gold-standard affinity benchmark (Ki = 9 pM) and structural template for designing smaller, less immunogenic peptide analogs intended to overcome the allergenic limitation that halted its own clinical development [1][2]. Published minimized analogs—octapeptides and ω-amino acid-linked constructs—achieve Ki values of 23–767 μM, representing a 10⁶–10⁷-fold loss in potency relative to the full-length protein [3]. This extreme potency gap quantitatively defines the structure–activity relationship challenge and makes tendamistat indispensable as a positive control in any screening campaign seeking to recapitulate its binding energy in a smaller scaffold. The well-characterized WRY triad and surrounding contact residues provide a validated pharmacophore model for computational and synthetic chemistry efforts [4].

Phage Display Scaffold Engineering

Tendamistat's small size (74 amino acids, ~7.96 kDa), single-domain β-sheet architecture, and functional display on filamentous bacteriophage M13—while retaining α-amylase inhibitory activity—has established it as a validated scaffold for conformationally constrained peptide library presentation [1]. Its two surface-exposed loops (residues 38–40 and 60–65) tolerate randomization without disrupting the core fold, enabling the generation of libraries exceeding 10⁸ variants for selection against non-amylase targets [1]. This scaffold engineering application exploits tendamistat's structural robustness and folding independence, properties that are not shared by acarbose or other small-molecule inhibitors and that differentiate it from less structurally characterized proteinaceous alternatives such as Haim II and Paim I.

Application
Selection Property
Validation Focus
Co‑crystallization of α‑amylase complexes
SDS‑resistant 1:1 complex formation
Complex integrity under crystallization and purification conditions
Selective mammalian α‑amylase depletion
Absolute mammalian‑specific inhibition
No cross‑inhibition of microbial, fungal, or plant amylases
Rational design of peptide inhibitors
Benchmark high‑affinity scaffold
Potency retention and structure–activity mapping in minimized analogs
Phage display scaffold engineering
Loop randomization tolerance with core fold stability
Functional display on M13 and library diversity (>10⁸ variants)
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